3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol
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Overview
Description
. It is known for its bitter taste and is responsible for the characteristic bitterness of these fruits. Aurantiin has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantiin can be synthesized through various chemical processes. One common method involves the extraction from citrus fruits, followed by purification using chromatographic techniques . The synthetic route typically involves the hydrolysis of naringin to produce naringenin, which is then glycosylated to form aurantiin .
Industrial Production Methods: Industrial production of aurantiin often involves the extraction from the peels of citrus fruits. The process includes:
Extraction: Using solvents like ethanol or methanol to extract aurantiin from citrus peels.
Purification: Employing techniques such as column chromatography to purify the compound.
Crystallization: Crystallizing the purified aurantiin to obtain it in a solid form.
Chemical Reactions Analysis
Types of Reactions: Aurantiin undergoes several types of chemical reactions, including:
Oxidation: Aurantiin can be oxidized to produce various oxidation products, which may have different pharmacological properties.
Reduction: Reduction of aurantiin can lead to the formation of naringenin.
Hydrolysis: Hydrolysis of aurantiin results in the formation of naringenin and sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is commonly employed.
Major Products:
Oxidation Products: Various oxidized derivatives of aurantiin.
Reduction Products: Naringenin.
Hydrolysis Products: Naringenin and sugars.
Scientific Research Applications
Aurantiin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoids and bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mechanism of Action
Aurantiin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Aurantiin is similar to other flavonoid glycosides such as hesperidin, neohesperidin, and rutin. it is unique due to its specific glycosylation pattern and its pronounced bitterness .
Hesperidin: Found in citrus fruits, known for its anti-inflammatory and antioxidant properties.
Neohesperidin: Also found in citrus fruits, used as a sweetener and flavor enhancer.
Rutin: Found in various plants, known for its vascular protective effects.
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-21-22-16-10-20-17(13-6-2-3-7-15(13)19)14-9-12(5-4-8-24)25-18(14)23(11)16/h2-3,6-7,9,24H,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAICKZLDVXOFFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C#CCO)C(=NC2)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567971 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-59-6 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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